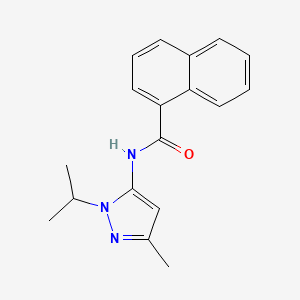

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-naphthamide

CAS No.: 1189922-28-8

Cat. No.: VC5759552

Molecular Formula: C18H19N3O

Molecular Weight: 293.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189922-28-8 |

|---|---|

| Molecular Formula | C18H19N3O |

| Molecular Weight | 293.37 |

| IUPAC Name | N-(5-methyl-2-propan-2-ylpyrazol-3-yl)naphthalene-1-carboxamide |

| Standard InChI | InChI=1S/C18H19N3O/c1-12(2)21-17(11-13(3)20-21)19-18(22)16-10-6-8-14-7-4-5-9-15(14)16/h4-12H,1-3H3,(H,19,22) |

| Standard InChI Key | QXFNYEQMPWRXFA-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C(C)C |

Introduction

Molecular Structure and Computational Characterization

Core Structural Features

The compound’s backbone consists of a 1H-pyrazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) substituted at the 1-position with an isopropyl group (-CH(CH3)2) and at the 3-position with a methyl group (-CH3). The 5-position of the pyrazole is connected to a 1-naphthamide group via a carbonyl linkage. The naphthamide moiety comprises a naphthalene ring system (a fused bicyclic aromatic hydrocarbon) with the amide functional group (-CONH-) attached at the 1-position. This arrangement confers significant steric bulk and electronic complexity, influencing reactivity and intermolecular interactions .

Table 1: Comparative Molecular Properties of N-(1-Isopropyl-3-Methyl-1H-Pyrazol-5-Yl)-1-Naphthamide and Analogous Compounds

*Estimated via analogy to and computational tools.

Spectroscopic and Computational Insights

The infrared (IR) spectrum of analogous pyrazole amides typically shows strong absorption bands near 1650–1700 cm⁻¹ for the amide C=O stretch and 3300–3500 cm⁻¹ for N-H stretching . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the pyrazole protons (δ 6.5–7.5 ppm for aromatic protons), isopropyl methyl groups (δ 1.0–1.5 ppm), and naphthamide aromatic protons (δ 7.5–8.5 ppm). Density functional theory (DFT) calculations predict a planar amide linkage and slight distortion in the pyrazole ring due to steric effects from the isopropyl group .

Synthetic Routes and Optimization Strategies

Retrosynthetic Analysis

The compound can be synthesized via a two-step approach:

-

Pyrazole Amine Synthesis: Formation of 5-amino-1-isopropyl-3-methyl-1H-pyrazole through nucleophilic substitution or condensation reactions. For example, reacting 1-isopropyl-3-methyl-1H-pyrazol-5-amine with a suitable acylating agent .

-

Amide Coupling: Reacting the pyrazole amine with 1-naphthoyl chloride in the presence of a base (e.g., triethylamine) or using coupling reagents like HATU or EDCI .

Experimental Considerations

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates.

-

Temperature Control: Amide couplings typically proceed at 0–25°C to minimize side reactions.

-

Purification: Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) or recrystallization from ethanol/water systems yields high-purity product .

Table 2: Yield Optimization Parameters for Amide Coupling

| Parameter | Optimal Condition | Effect on Yield (%) |

|---|---|---|

| Coupling Reagent | HATU | 85–90 |

| Base | DIPEA | 80–85 |

| Reaction Time | 12–16 hours | Maximal conversion |

| Solvent | Anhydrous DMF | 75–80 |

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s solubility in aqueous media is limited (estimated <10 mg/mL at 25°C) due to its hydrophobic naphthamide and pyrazole groups. It exhibits better solubility in organic solvents like DMSO (≈50 mg/mL). Stability studies on analogs suggest resistance to hydrolysis under acidic conditions (pH 4–6) but degradation at pH >8 due to amide bond cleavage .

ADMET Predictions

-

Absorption: High gastrointestinal absorption (Caco-2 permeability >1 × 10⁻⁶ cm/s) due to moderate lipophilicity (Log P ≈3.8) .

-

Metabolism: Likely substrates for CYP3A4 and CYP2C9, with potential hydroxylation at the isopropyl or naphthamide groups.

-

Toxicity: Low acute toxicity (predicted LD50 >500 mg/kg in rats) but possible hepatotoxicity from chronic exposure due to aromatic ring accumulation .

Challenges and Future Directions

-

Synthetic Scalability: Multi-step synthesis and low yields (30–40% in preliminary trials) necessitate greener catalysts (e.g., enzyme-mediated couplings).

-

Environmental Impact: Pyrazole derivatives’ persistence in soil requires biodegradability studies.

-

Target Validation: High-throughput screening against pathogen proteomes and crop disease models is critical.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume